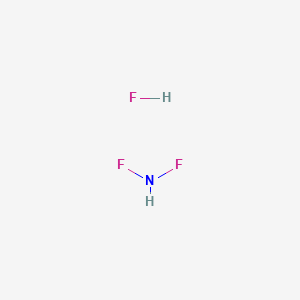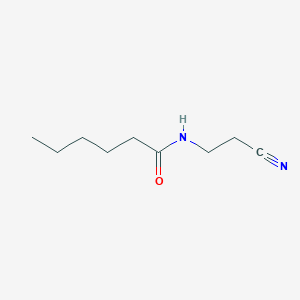
N-(2-Cyanoethyl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyanoethyl)hexanamide is an organic compound with the molecular formula C9H16N2O It is a derivative of hexanamide, where the hexanamide moiety is substituted with a cyanoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(2-Cyanoethyl)hexanamide can be synthesized through a reaction between hexanamide and acrylonitrile. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the amide nitrogen to the acrylonitrile, forming the cyanoethyl group. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Cyanoethyl)hexanamide undergoes various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted amides or other derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-Cyanoethyl)hexanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Cyanoethyl)hexanamide involves its interaction with specific molecular targets. The cyanoethyl group can act as a nucleophile, participating in various biochemical reactions. The compound may inhibit certain enzymes or interact with proteins, affecting their function and activity. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Cyanoethyl)acetamide: Similar structure but with an acetamide moiety instead of hexanamide.
N-(2-Cyanoethyl)benzamide: Similar structure but with a benzamide moiety.
N-(2-Cyanoethyl)propionamide: Similar structure but with a propionamide moiety.
Uniqueness
N-(2-Cyanoethyl)hexanamide is unique due to its specific hexanamide backbone, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
194427-29-7 |
|---|---|
Fórmula molecular |
C9H16N2O |
Peso molecular |
168.24 g/mol |
Nombre IUPAC |
N-(2-cyanoethyl)hexanamide |
InChI |
InChI=1S/C9H16N2O/c1-2-3-4-6-9(12)11-8-5-7-10/h2-6,8H2,1H3,(H,11,12) |
Clave InChI |
VXHAYAPMAZMYSY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)NCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-yl acetate](/img/structure/B12553231.png)
![3-{[2-(3-Nitrophenyl)hydrazinyl][(E)-phenyldiazenyl]methylidene}-3H-indole](/img/structure/B12553237.png)

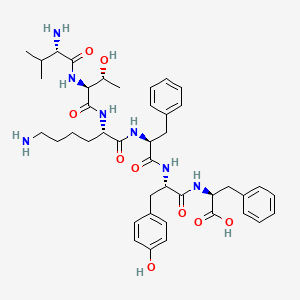
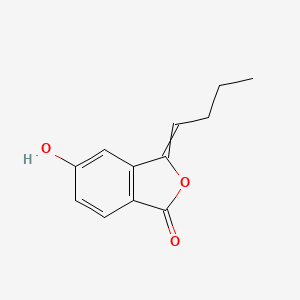

![5-{3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}-2H-1,3-benzodioxole](/img/structure/B12553271.png)
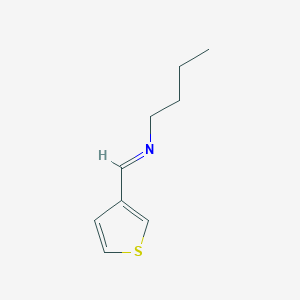
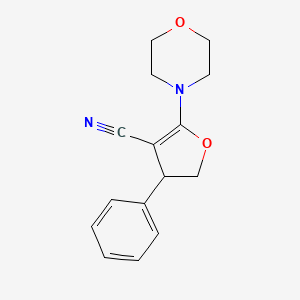
![2,2'-[(4,5-Dibromo-1,2-phenylene)bis(oxy)]bis(N,N-dioctylacetamide)](/img/structure/B12553288.png)
![N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B12553295.png)
![2-[(4R)-2,2-Diethyl-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B12553298.png)
![3-{[(4-Methoxyphenyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B12553313.png)
